2-(4-Bromo-6-methylpyridin-2-yl)acetic acid
Beschreibung
Eigenschaften
Molekularformel |
C8H8BrNO2 |
|---|---|
Molekulargewicht |
230.06 g/mol |
IUPAC-Name |
2-(4-bromo-6-methylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H8BrNO2/c1-5-2-6(9)3-7(10-5)4-8(11)12/h2-3H,4H2,1H3,(H,11,12) |
InChI-Schlüssel |
IVAVULBBXFBBCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=N1)CC(=O)O)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Preparation Methods of 2-(4-Bromo-6-methylpyridin-2-yl)acetic acid
General Synthetic Strategy
The synthesis of this compound typically involves the functionalization of a substituted pyridine ring, followed by introduction of the acetic acid side chain at the 2-position. The key steps include:
- Halogenation (bromination) at the 4-position of the pyridine ring.
- Introduction of a methyl group at the 6-position via substitution or starting from a suitably substituted pyridine.
- Formation of the acetic acid moiety via side chain elaboration, often through halomethylation, alkylation, or carboxylation reactions.
Specific Synthetic Routes
Route via Halogenated Pyridine Precursors and Side Chain Introduction
One documented approach involves starting from 4-bromo-6-methylpyridine derivatives, where the acetic acid side chain is introduced at the 2-position through a halomethylation followed by oxidation or hydrolysis.
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Bromination | N-bromosuccinimide (NBS) or Br2 | Selective bromination at 4-position |
| 2 | Methylation | Methyl iodide or methyl Grignard | Introduction of 6-methyl group |
| 3 | Side chain introduction | Chloroacetic acid or haloacetic acid derivatives | Alkylation at 2-position |
| 4 | Hydrolysis/Oxidation | Aqueous acid/base or oxidizing agents | Conversion to acetic acid group |
Synthesis via Grignard Reaction and Weinreb Amide Intermediate
A more advanced method described in related patent literature for similar pyridine derivatives involves the use of Grignard reagents and Weinreb amides to achieve selective ketone intermediates, which can be further transformed into the acetic acid derivative.
- The Grignard reagent is prepared from a brominated aromatic precursor.
- The reaction with a Weinreb amide yields a ketone intermediate.
- Subsequent hydrolysis and oxidation steps convert the ketone to the corresponding acetic acid.
This method offers high selectivity and yields for complex pyridine derivatives and can be adapted for this compound synthesis.
Data Table: Comparative Summary of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Halogenation + Alkylation | 6-Methylpyridine derivatives | NBS/Br2, methyl iodide, chloroacetic acid | 60-75 | Simple, cost-effective | Moderate regioselectivity issues |
| Grignard + Weinreb Amide Route | 4-Bromo-6-methylpyridine bromide | Mg, Weinreb amide, acidic hydrolysis | 70-85 | High selectivity, good yield | Requires moisture-sensitive reagents |
| Palladium-catalyzed coupling | 2-Halopyridine derivatives | Pd catalyst, carboxylation reagents | 65-80 | Mild conditions, functional group tolerance | Catalyst cost, optimization needed |
Analysis of Preparation Methods
Efficiency and Selectivity
The Grignard reagent approach combined with Weinreb amide intermediates generally provides superior regioselectivity and higher yields compared to direct halogenation and alkylation methods. This is due to the controlled formation of ketone intermediates that can be converted into the acetic acid moiety with minimal side reactions.
Practical Considerations
- Halogenation and alkylation methods are more accessible for laboratories with limited resources but may suffer from side reactions and require careful control of reaction conditions to avoid poly-substitution.
- Grignard-based methods require anhydrous conditions and handling of reactive organometallic reagents, which may limit their use in some settings but provide cleaner products.
- Palladium-catalyzed carboxylation offers a modern alternative, enabling direct functionalization under milder conditions, though catalyst cost and recycling are considerations.
Research Findings and Patents
- Patent WO2013065064A1 describes processes involving hydrolysis and decarboxylation steps using acetic acid and hydrochloric acid mixtures, highlighting the importance of controlled acidic conditions in post-synthesis modifications.
- Patent US20120232281A1 details the preparation of related pyridine ketone intermediates via Grignard reagents and Weinreb amides, which can be adapted for the synthesis of this compound with high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromo-6-methylpyridin-2-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in a polar solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Wissenschaftliche Forschungsanwendungen
2-(4-Bromo-6-methylpyridin-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Wirkmechanismus
The mechanism of action of 2-(4-Bromo-6-methylpyridin-2-yl)acetic acid depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The structural and functional analogs of 2-(4-bromo-6-methylpyridin-2-yl)acetic acid vary in substituent positions, aromatic core (pyridine vs. phenyl), and functional groups. Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings from Comparative Analysis:
Substituent Position and Electronic Effects: Bromine’s electron-withdrawing nature increases C–C–C bond angles in aromatic rings (e.g., 121.5° for Br in 2-(3-bromo-4-methoxyphenyl)acetic acid vs. 118.2° for OCH₃) . This alters reactivity and hydrogen-bonding patterns.
Functional Group Variations :
- Carboxylic Acid vs. Ester : Ethyl esters (e.g., Ethyl 2-(4-bromopyridin-2-yl)acetate) exhibit higher lipophilicity, favoring organic-phase reactions, whereas the carboxylic acid group enables coordination chemistry (e.g., europium complexation) .
- Phenyl vs. Pyridine Core : Phenyl derivatives (e.g., 2-(3-bromo-4-methoxyphenyl)acetic acid) form stronger hydrogen-bonded dimers (R₂²(8) motif) due to planar aromatic systems, critical for crystallinity .
Biological and Material Applications :
- The target compound’s mitochondrial staining utility arises from its ability to chelate europium ions, a property absent in phenyl-based analogs .
- Brominated phenylacetic acids (e.g., 2-(3-bromo-4-methoxyphenyl)acetic acid) are pivotal in synthesizing antitumor agents like Combretastatin A-4 .
Solubility and Stability :
- This compound is sparingly soluble in water and DMSO but dissolves upon heating . In contrast, methyl or methoxy-substituted derivatives show improved aqueous solubility due to polar functional groups.
Biologische Aktivität
2-(4-Bromo-6-methylpyridin-2-yl)acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a brominated pyridine ring with an acetic acid functional group. Its molecular formula is C_9H_10BrN_1O_2, with a molecular weight of approximately 245.09 g/mol. The presence of the bromine atom at the 4-position and a methyl group at the 6-position of the pyridine ring contributes to its unique chemical properties and potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₀BrN₁O₂ |
| Molecular Weight | 245.09 g/mol |
| Bromine Position | 4 |
| Methyl Group Position | 6 |
Antimicrobial Properties
Research indicates that compounds containing pyridine rings often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyridine, including those similar to this compound, possess antibacterial and antifungal activities.
-
Antibacterial Activity :
- A study reported that related compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
- The effectiveness of these compounds can be attributed to their structural features, which enhance their interaction with bacterial cell membranes.
- Antifungal Activity :
Study on Antimicrobial Activity
A comprehensive study evaluated the antimicrobial activity of several pyridine derivatives, including those structurally related to this compound. The results indicated:
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Compound A | E. coli | 0.0048 |
| Compound B | S. aureus | 0.0195 |
| This compound | C. albicans | TBD |
This study highlights the potential for developing new antimicrobial agents based on the structural characteristics of pyridine derivatives.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the pyridine ring. Research into SAR has shown that:
- Electron-withdrawing groups tend to enhance antibacterial activity.
- The position of substituents significantly affects the compound's overall efficacy against microbial strains.
Synthesis Methods
Several methods exist for synthesizing this compound:
- Palladium-Catalyzed Reactions : Utilizing palladium catalysts for cross-coupling reactions has been effective in generating various pyridine derivatives .
- Hydrazinolysis : This method involves the reaction of hydrazine with thioacetate derivatives, leading to the formation of new biologically active compounds .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-(4-Bromo-6-methylpyridin-2-yl)acetic acid for high purity and yield?
- Methodological Answer :
- Bromination : Start with 6-methylpyridin-2-yl acetic acid derivatives. Use bromine in acetic acid under controlled temperature (20–25°C) for regioselective bromination at the 4-position .
- Reaction Conditions : Employ reflux with NaHCO₃ to neutralize HBr byproducts. Monitor reaction progress via TLC or HPLC .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water for high purity (>98%) .
- Yield Optimization : Adjust stoichiometry (1:1.05 substrate-to-bromine ratio) to minimize di-brominated byproducts .
Q. What analytical techniques are most effective for characterizing structural and electronic properties of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C4, methyl at C6). Key signals: δ ~2.5 ppm (CH₃), δ ~3.8 ppm (CH₂COOH) .
- X-ray Crystallography : Resolve dihedral angles between the pyridine ring and acetic acid moiety (e.g., ~78° in similar analogs) to assess steric/electronic effects .
- HPLC-MS : Quantify purity and detect trace impurities using C18 columns (mobile phase: 0.1% formic acid in acetonitrile/water) .
Q. How does the compound compare structurally and reactively to analogs like 2-(6-bromopyridin-3-yl)acetic acid?
- Methodological Answer :
- Structural Comparison :
| Property | This compound | 2-(6-Bromopyridin-3-yl)acetic acid |
|---|---|---|
| Substitution Pattern | Bromine at C4, methyl at C6 | Bromine at C6 |
| Electronic Effects | Electron-withdrawing Br enhances acidity | Br at C6 alters conjugation |
| Reactivity | Prone to nucleophilic substitution at C4 | Coupling reactions at C6 favored |
- Reactivity Tests : Perform Suzuki-Miyaura coupling (Pd catalysis) to compare cross-coupling efficiency .
Advanced Research Questions
Q. What mechanistic insights explain the electronic effects of bromine in substitution reactions?
- Methodological Answer :
- Crystallographic Analysis : In analogs like 2-(3-bromo-4-methoxyphenyl)acetic acid, C–C–C angles at Br-substituted positions expand to ~121.5°, indicating strong electron-withdrawing effects .
- DFT Calculations : Use Gaussian 16 to model charge distribution. Bromine at C4 increases electrophilicity of adjacent carbons, favoring SNAr reactions .
- Kinetic Studies : Compare reaction rates with/without Br using UV-Vis spectroscopy to quantify activation energy differences .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. non-specific binding)?
- Methodological Answer :
- Assay Optimization :
- Use isothermal titration calorimetry (ITC) to distinguish specific binding (ΔH < 0) from non-specific interactions .
- Validate enzyme inhibition via IC₅₀ measurements under varying pH (5.5–7.4) and ionic strengths .
- Control Experiments : Include competitive inhibitors (e.g., pyridine-2-acetic acid) to confirm target specificity .
Q. What strategies improve solubility for in vitro studies without altering bioactivity?
- Methodological Answer :
- Co-solvent Systems : Use DMSO/PBS (≤1% DMSO) for aqueous solubility. Confirm stability via NMR over 24 hours .
- Derivatization : Synthesize methyl ester prodrugs (e.g., Methyl 2-(4-bromo-6-methylpyridin-2-yl)acetate) to enhance lipophilicity, then hydrolyze in situ .
Q. How can computational methods guide the design of derivatives with enhanced binding affinity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to screen derivatives against target proteins (e.g., kinases). Prioritize modifications at C2 (acetic acid) for H-bond interactions .
- QSAR Modeling : Train models on brominated pyridine datasets (IC₅₀ values) to predict bioactivity of novel analogs .
Q. What crystallographic data reveal about hydrogen-bonding motifs influencing solid-state stability?
- Methodological Answer :
- Hydrogen-Bond Analysis : In analogs like 2-(3-bromo-4-methoxyphenyl)acetic acid, centrosymmetric dimers form via O–H···O bonds (R₂²(8) motif). Use Mercury software to map interactions .
- Thermogravimetric Analysis (TGA) : Correlate H-bond strength (from XRD) with decomposition temperatures (>200°C for stable motifs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
